![molecular formula C6H6F4N2O2S B2640576 [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride CAS No. 2169355-79-5](/img/structure/B2640576.png)
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
作用機序
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the sulfonyl fluoride group of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride and the serine residue of the protease active site.
Biochemical and Physiological Effects
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been shown to inhibit the activity of other enzymes such as phospholipase A2 and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of using [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride in lab experiments is its high potency as a protease inhibitor. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation of using [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride is its irreversibility, which can make it difficult to study the kinetics of protease activity.
将来の方向性
There are several future directions for research involving [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride. One area of interest is the development of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride derivatives with improved selectivity for specific proteases. Another area of interest is the use of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride in the development of new therapeutics for diseases such as cancer and inflammation. Additionally, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Conclusion
In conclusion, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride is a chemical compound with unique properties and potential applications in scientific research. Its high potency as a protease inhibitor has made it a valuable tool for studying the structure and function of proteases, as well as their role in various biological processes. While there are limitations to its use, such as its irreversibility, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride remains a promising area of research with many potential future directions.
合成法
The synthesis of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high melting point and purity.
科学的研究の応用
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been extensively used in scientific research as a protease inhibitor. It is a potent inhibitor of serine proteases, including trypsin, chymotrypsin, and elastase. [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been used to study the structure and function of proteases, as well as their role in various biological processes such as blood coagulation, inflammation, and cancer.
特性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4N2O2S/c7-6(8,9)4-12-2-1-5(11-12)3-15(10,13)14/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGWYVZWVGZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CS(=O)(=O)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

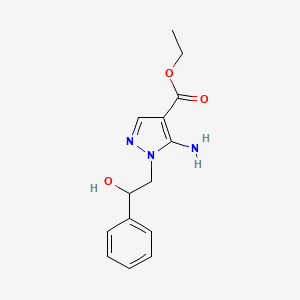
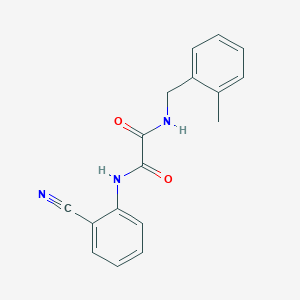
![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)
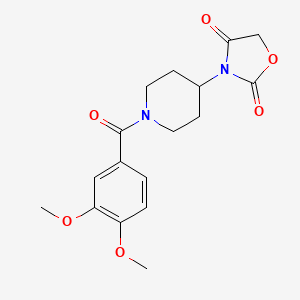

![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)

![6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2640509.png)

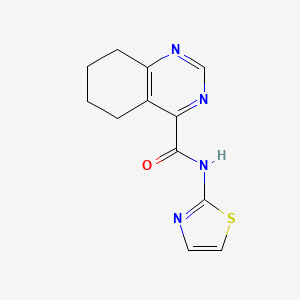
![N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2640513.png)
![N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2640514.png)
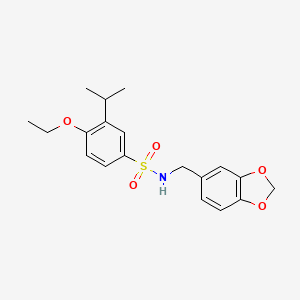
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2640516.png)